molecular formula C16H16N2S B1271357 N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine CAS No. 736152-34-4

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B1271357
CAS No.: 736152-34-4
M. Wt: 268.4 g/mol
InChI Key: HILBZYHLBNQVDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-amine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Mechanism of Action

The mechanism of action of N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

    5,7-Dimethyl-1,3-benzothiazol-2-amine: This compound is similar but lacks the benzyl group.

    N-benzyl-1,3-benzothiazol-2-amine: This compound is similar but lacks the methyl groups at positions 5 and 7.

Uniqueness: N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both the benzyl group and the methyl groups at positions 5 and 7. This unique structure contributes to its specific chemical and biological properties .

Properties

IUPAC Name

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-8-12(2)15-14(9-11)18-16(19-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILBZYHLBNQVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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